molecular formula C7H2Cl2F3NO B1331588 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde CAS No. 914636-56-9

2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde

Cat. No. B1331588
M. Wt: 243.99 g/mol
InChI Key: OBHMPLQCNUGZLV-UHFFFAOYSA-N
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Description

The compound 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde is a chemical of interest in various fields of research, particularly in the synthesis of pharmaceuticals and organic materials. While the specific compound is not directly mentioned in the provided papers, they do discuss related compounds and methodologies that could be relevant to the synthesis and application of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde.

Synthesis Analysis

The synthesis of related compounds involves several steps, including the preparation of intermediates and the use of various reactions to introduce trifluoromethyl groups. For instance, the synthesis of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate as an intermediate is described, which could be related to the synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde . Additionally, the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate through trifluoromethylation of an aryl iodide using a cost-effective system is reported, which could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as the co-crystal of 2-chloro-4-nitrobenzoic acid and nicotinamide, reveals that these molecules can form hydrogen bonds and have the potential to create stable ribbon architectures . This information could be extrapolated to predict the molecular interactions and stability of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde. However, they do discuss reactions involving similar compounds, such as the Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis used in the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine . These reactions could potentially be applied or adapted for the synthesis and further chemical manipulation of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as the low moisture absorption and low dielectric constants of fluorinated polyimides derived from trifluoromethyl-substituted monomers, provide a glimpse into the potential properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde . The thermal stability and solubility in organic solvents are particularly noteworthy and could be relevant for the application of the compound .

Scientific Research Applications

  • Synthesis of Complex Organic Compounds :

    • A study described the use of a similar compound, ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, in synthesizing 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones, demonstrating its utility in creating complex organic structures (Eichler, Rooney, & Williams, 1976).
    • Another study explored the synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles, showcasing the compound's role in producing heterocyclic compounds with potential pharmaceutical applications (Hu, Zhang, Ding, Lei, & Zhang, 2008).
  • Development of Pharmaceutical Intermediates :

    • Research on the development of a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a key intermediate in novel anti-infective agents, indicates the compound's importance in pharmaceutical manufacturing (Mulder et al., 2013).
    • Another study focused on the synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridines, emphasizing the compound's utility in creating site-selectively substituted pyridines for pharmaceutical use (Ahmed et al., 2013).
  • Supramolecular Chemistry and Analytical Techniques :

    • A research paper described the use of nicotinaldehyde, a related compound, in the construction of supramolecular hydrogen-bonding networks with copper(II) chlorobenzoates, demonstrating the compound's potential in materials science and coordination chemistry (Halaška et al., 2013).
    • The potential of electrospray ion mobility-mass spectrometry (ESI-IMMS) for real-time pharmaceutical reaction monitoring was demonstrated using nicotinaldehyde, highlighting the compound's relevance in analytical chemistry (Roscioli et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302+H312+H332;H319;H335 . Precautionary measures include P271;P260;P280 .

Future Directions

Trifluoromethylpyridine derivatives, such as 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde, are expected to find many novel applications in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

properties

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO/c8-5-1-4(7(10,11)12)3(2-14)6(9)13-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHMPLQCNUGZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650496
Record name 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde

CAS RN

914636-56-9
Record name 2,6-Dichloro-4-(trifluoromethyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914636-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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